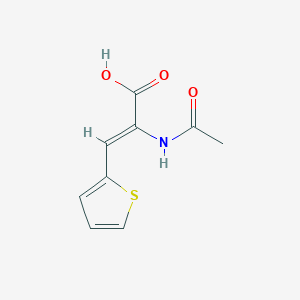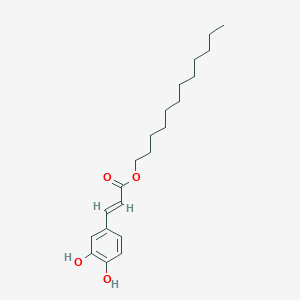
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester
Descripción general
Descripción
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester is a chemical compound known for its unique properties and potential applications in various fields. This compound is characterized by the presence of a 3,4-dihydroxyphenyl group attached to a propenoic acid backbone, with a dodecyl ester group. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with dodecanol. This reaction is usually catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted phenolic esters.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester is largely dependent on its functional groups. The dihydroxyphenyl group can interact with biological targets through hydrogen bonding and redox reactions, while the ester group can influence the compound’s solubility and bioavailability. The propenoic acid moiety may also participate in various biochemical pathways, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroxyphenyl)-2-propenoic acid: Lacks the dodecyl ester group, resulting in different solubility and reactivity.
2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Contains a methyl ester group instead of a dodecyl ester, affecting its physical and chemical properties.
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 4-penten-1-yl ester: Features a different ester group, leading to variations in its applications and reactivity.
Uniqueness
The presence of the dodecyl ester group in 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester imparts unique properties such as increased hydrophobicity and potential for use in lipid-based formulations. This distinguishes it from other similar compounds and expands its range of applications in various fields.
Propiedades
IUPAC Name |
dodecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-25-21(24)15-13-18-12-14-19(22)20(23)17-18/h12-15,17,22-23H,2-11,16H2,1H3/b15-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFZUZXCHYDOJO-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


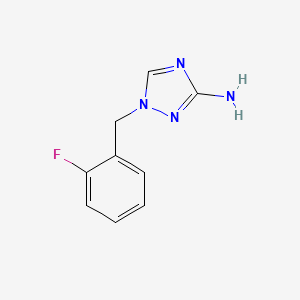

![3-[(4-Chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286867.png)
![5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3286869.png)
![4-Methoxy-3-[(4-phenylphenoxy)methyl]benzaldehyde](/img/structure/B3286871.png)
![3-[(3,4-Diethoxybenzyl)oxy]benzaldehyde](/img/structure/B3286872.png)
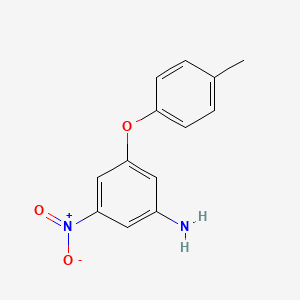
![5-[(3-chloro-2-methylphenoxy)methyl]-2-furaldehyde](/img/structure/B3286877.png)
![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)
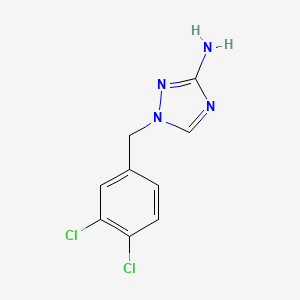
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)
![4-[Hydroxy(phenyl)methyl]phenol](/img/structure/B3286914.png)

